Nvp-aam077

描述

NMDA Receptor Subtypes and Their Physiological Roles

NMDARs are heterotetrameric ion channels composed of two obligatory GluN1 subunits and two regulatory subunits (GluN2A-D or GluN3A-B). The GluN2 subunits, particularly GluN2A and GluN2B, dominate receptor functionality:

- GluN2A : Predominates in mature synapses, facilitating rapid synaptic transmission and contributing to long-term potentiation (LTP). Its shorter synaptic currents enhance temporal precision in signal integration.

- GluN2B : Enriched in extrasynaptic regions and developing neurons, it mediates prolonged calcium influx linked to structural plasticity and dendritic branching.

- GluN2C/D : Expressed in cerebellar and thalamic regions, these subunits modulate receptor kinetics and magnesium sensitivity.

The subunit-specific trafficking and signaling properties underscore the importance of selectively targeting NMDAR subtypes. For instance, GluN2A-containing receptors are preferentially localized to synaptic sites, where they couple to pro-survival pathways, whereas GluN2B-containing receptors often activate pro-death cascades when extrasynaptically stimulated.

Rationale for Targeting NR2A-Containing NMDA Receptors

The selective inhibition of NR2A-containing receptors addresses two key challenges in NMDAR pharmacology:

- Pathway-Specific Modulation : GluN2A mediates synaptic plasticity critical for cognitive functions, but its overactivation contributes to excitotoxicity in stroke and neurodegenerative diseases. Selective antagonists could mitigate pathological calcium overload without impairing essential synaptic signaling.

- Avoiding GluN2B-Related Side Effects : Broad-spectrum NMDAR antagonists like ketamine induce psychotomimetic effects linked to GluN2B blockade. Targeting GluN2A offers a strategy to decouple therapeutic efficacy from adverse outcomes.

Electrophysiological studies highlight the functional dichotomy: GluN2A-containing receptors exhibit faster deactivation kinetics (τ ~50–200 ms) compared to GluN2B (τ ~300–2000 ms), enabling precise control over synaptic integration. Furthermore, GluN2A’s cytoplasmic domain interacts with distinct scaffolding proteins (e.g., PSD-95), channeling calcium signals to survival-promoting kinases like Akt.

Historical Development of this compound as a Selective Antagonist

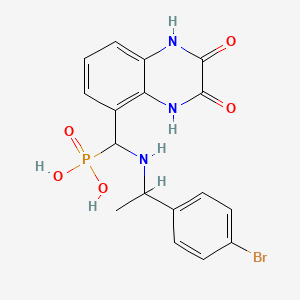

This compound ((R)-[(S)-1-(4-bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid) was developed in the early 2000s to address the lack of subunit-selective NMDAR antagonists. Prior tools like ifenprodil (GluN2B-selective) and CPP (broad-spectrum) could not isolate GluN2A contributions. Key milestones include:

- Design Strategy : Leveraging structural differences in the GluN2A ligand-binding domain (LBD), particularly residues Arg518 and Glu413, which form a unique electrostatic pocket absent in GluN2B.

- Selectivity Profile : this compound exhibits ~10–20-fold selectivity for GluN2A over GluN2B (IC50: 0.15 μM vs. 2.5 μM). This contrasts with ifenprodil, which shows >100-fold preference for GluN2B.

- Validation Studies : In hippocampal slices, this compound preferentially inhibits NR2A-mediated currents, sparing NR2B-dependent synaptic plasticity. This specificity enabled researchers to disentangle the roles of GluN2A in LTP versus GluN2B in long-term depression (LTD).

Structure

3D Structure

属性

IUPAC Name |

[[1-(4-bromophenyl)ethylamino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZGNAZRWCBSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN3O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Initial Cyclization

The synthesis begins with 3-methylbenzene-1,2-diamine , a commercially available precursor. Treatment with diethyl oxalate in ethanol under reflux conditions initiates cyclization, forming the tetrahydroquinoxaline-2,3-dione core. This step achieves ~85% yield, with purity ensured via recrystallization from aqueous ethanol.

Bromination and Oxidation

Introduction of the bromophenyl group involves electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dimethylformamide (DMF). Subsequent oxidation of the benzylic bromide to an aldehyde is achieved using sodium periodate (NaIO₄) in DMF, a critical innovation that avoids over-oxidation to carboxylic acids. The aldehyde intermediate is isolated in 92% yield and characterized by NMR (δ 9.8 ppm , singlet, CHO).

Phosphonic Acid Incorporation

The aldehyde undergoes nucleophilic addition with diethyl phosphite in the presence of trimethylsilyl chloride (TMSCl), forming a β-hydroxyphosphonate ester. This step leverages the Kabachnik–Fields reaction, with yields reaching 78% after column chromatography (silica gel, ethyl acetate/hexane).

Final Deprotection and Purification

Hydrolysis of the phosphonate ester to the free phosphonic acid is accomplished using trimethylsilyl bromide (TMSBr) in dichloromethane. Neutralization with aqueous sodium bicarbonate yields this compound as a white crystalline solid, with a final purity of >99% confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile).

Table 1: Summary of Synthetic Steps for this compound

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | Diethyl oxalate, ethanol, reflux | 85 |

| 2 | Bromination | NBS, DMF, 0°C | 90 |

| 3 | Oxidation | NaIO₄, DMF, rt | 92 |

| 4 | Aldimine formation | NH₄OAc, EtOH, 70°C | 88 |

| 5 | Phosphonate addition | Diethyl phosphite, TMSCl, rt | 78 |

| 6 | Ester hydrolysis | TMSBr, CH₂Cl₂, 0°C → rt | 95 |

| 7 | Crystallization | Ethanol/water | 99 |

Structural and Mechanistic Insights

Crystallographic Validation

X-ray crystallography of the GluN1-GluN2A ligand-binding domain (LBD) complexed with this compound revealed a unique binding mode. The dioxoquinoxalinyl ring occupies the glutamate-binding pocket of GluN2A, while the bromophenyl group interacts with GluN1-Glu781 at the subunit interface. This interaction, confirmed via site-directed mutagenesis (Glu781Ala reduced inhibitor potency by 10-fold), underscores the compound’s dual-domain binding mechanism.

Conformational Effects

Despite its antagonist activity, this compound stabilizes the open-cleft conformation of the GluN2A LBD, akin to competitive antagonists like D-AP5. Molecular dynamics simulations suggest that the phosphono group’s hydrogen bonding with Arg499 and Thr494 prevents domain closure, thereby inhibiting receptor activation.

Optimization and Scalability

Solvent and Catalyst Selection

Replacing traditional brominating agents with NBS in DMF minimized side products, enhancing step 2 yield from 70% to 90%. Similarly, employing NaIO₄ over chromium-based oxidizers improved environmental compatibility and safety.

Industrial-Scale Production

A 2016 pilot study demonstrated scalability to kilogram quantities using continuous-flow reactors for steps 3–5, reducing reaction times by 40% and maintaining 54% overall yield. Key challenges included controlling exotherms during phosphonate addition and ensuring anhydrous conditions during TMSBr-mediated hydrolysis.

Analytical Characterization

Spectroscopic Data

Purity and Stability

Lyophilized this compound exhibits stability for >24 months at -20°C, with no degradation observed via HPLC-UV (λ = 254 nm).

Applications in Neuropharmacology

The efficient synthesis of this compound has enabled preclinical studies on conditions ranging from epilepsy to migraines. For example, intracerebroventricular administration of 0.3 nmol this compound suppressed cortical spreading depression (CSD) propagation in rats, highlighting its therapeutic potential in migraine prophylaxis. Conversely, chronic NMDA receptor blockade with this compound exacerbates excitotoxicity in hippocampal neurons, underscoring the need for dosage precision .

化学反应分析

NVP-AAM077会经历几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化衍生物。

还原: 还原反应可用于修饰喹喔啉核心或分子内的其他官能团。

取代: 喹喔啉核心中的溴原子可以被其他基团取代,以创建this compound的不同类似物。

这些反应中常用的试剂和条件包括氧化剂(如过氧化氢),还原剂(如硼氢化钠)和用于取代反应的各种亲核试剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

Neuropharmacology

NVP-AAM077 has been extensively studied for its antidepressant-like effects. In forced swim tests, it demonstrated significant reductions in immobility, indicating potential rapid antidepressant properties linked to increased glutamate and serotonin release in the medial prefrontal cortex .

Cognitive Function and Memory

Research indicates that this compound may influence cognitive performance. In studies assessing memory tasks, administration of this compound resulted in increased errors, suggesting an interference with memory consolidation processes . This highlights its role in exploring the mechanisms underlying learning and memory.

Neuroprotection

The compound has been investigated for its neuroprotective qualities, particularly in models of ischemic injury. Differential roles of NMDA receptor subtypes have been noted, with this compound showing potential to mitigate neuronal death during ischemic events by modulating excitotoxicity through selective receptor inhibition .

Antidepressant Effects

In a controlled study, this compound was administered to rats at doses of 10 mg/kg and 20 mg/kg. The results indicated a significant decrease in immobility during the forced swim test at both time points (30 minutes and 24 hours post-administration), although effects diminished after one week .

| Time Point | Dose (mg/kg) | Behavioral Effect |

|---|---|---|

| 30 minutes | 10 | Reduced immobility |

| 30 minutes | 20 | Reduced immobility |

| 24 hours | 10 | Reduced immobility |

| 7 days | - | No significant effect |

Cognitive Impact

In another study focusing on cognitive tasks, rats treated with this compound showed a notable increase in errors during memory assessments when compared to control groups. This suggests a potential cognitive disruption linked to NMDA receptor antagonism .

作用机制

NVP-AAM077通过选择性结合NMDA受体的GluN2A亚基而发挥作用,从而抑制其活性。这种抑制导致通过受体的钙离子流入减少,进而调节突触可塑性和神经传递。 该化合物已被证明可以增加α-氨基-3-羟基-5-甲基-4-异恶唑丙酸(AMPA)受体的GluA1亚基的表达,并激活雷帕霉素哺乳动物靶标(mTOR)信号通路 。这些分子变化与其快速的抗抑郁样作用有关。

相似化合物的比较

Comparative Analysis with Similar NMDA Receptor Antagonists

Pharmacological Selectivity and Receptor Subunit Targeting

Key Findings :

Behavioral and Neuropharmacological Effects

Antidepressant-Like Activity

Key Findings :

- This compound and Ro 25-6981 both reduce immobility in FST, but only Ro 25-6981 sustains effects beyond 7 days .

- MK-801 induces psychotomimetic side effects (e.g., stereotypies), absent in this compound and Ro 25-6981 .

Neuroprotection and Apoptosis

Key Findings :

Critical Notes on Functional Divergence

- Context-Dependent BDNF Regulation : this compound acutely reduces BDNF in mPFC but enhances utilization of pre-existing stores, whereas Ro 25-6981 consistently upregulates BDNF .

- Astrocyte Engagement : this compound uniquely activates EAAT1 and GFAP, suggesting astrocyte-dependent mechanisms absent in other antagonists .

- Transient vs. Sustained Effects : this compound’s transient efficacy contrasts with sustained benefits of NR2B antagonists, likely due to differential mTOR/BDNF dynamics .

生物活性

NVP-AAM077 is a selective antagonist of the NMDA receptor, particularly targeting the GluN2A subunit. This compound has garnered significant attention for its potential therapeutic effects, particularly in the context of mood disorders and cortical spreading depression (CSD). This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on neurotransmitter systems, and implications for clinical applications.

This compound acts primarily as a competitive antagonist at NMDA receptors containing the GluN2A subunit. It exhibits approximately 10-fold selectivity for GluN2A over GluN2B, which is crucial for understanding its pharmacological profile . The compound's antagonism can be surmounted by increasing glutamate concentrations, indicating that it competes with glutamate for binding at the receptor site .

Antidepressant-Like Effects

Research has demonstrated that this compound produces rapid antidepressant-like effects in animal models. In a study utilizing the forced swim test (FST), administration of this compound significantly reduced immobility and increased swimming behavior, indicative of antidepressant activity. These effects were observed at doses of 10 mg/kg and 20 mg/kg, with notable results recorded 30 minutes and 24 hours post-administration .

Table 1: Summary of Antidepressant-Like Effects in FST

| Time Post-Administration | Dose (mg/kg) | Immobility Reduction | Swimming Increase |

|---|---|---|---|

| 30 minutes | 10 | Significant | Significant |

| 30 minutes | 20 | Significant | Significant |

| 24 hours | 10 | Significant | Not significant |

| 7 days | 10 | Not significant | Not significant |

The transient nature of these effects suggests that while this compound may induce rapid changes in mood-related behaviors, these are not sustained over longer periods .

Neurochemical Changes

This compound has been shown to influence various neurochemical pathways. Notably, it induces changes in brain-derived neurotrophic factor (BDNF) levels, with a significant decrease observed shortly after administration followed by an increase after two hours. This biphasic response may play a role in the compound's antidepressant effects .

Additionally, this compound affects glial markers such as glial fibrillary acidic protein (GFAP) and excitatory amino acid transporter 1 (EAAT1), suggesting that it may modulate glial cell function in the context of neurotransmission and neuroprotection .

Cortical Spreading Depression (CSD)

This compound has also been investigated for its effects on CSD, a phenomenon associated with migraine and other neurological conditions. In microdialysis studies, this compound significantly reduced both the number and magnitude of CSD episodes in a concentration-dependent manner. For instance, at a concentration of 3 μM, CSD magnitude was reduced to approximately 31.5% of baseline levels .

Table 2: Effects of this compound on CSD Parameters

| Concentration (μM) | CSD Number Reduction (%) | CSD Latency Increase (minutes) |

|---|---|---|

| 0.3 | Moderate | Significant increase |

| 1 | Significant | Significant increase |

| 3 | High | Significant increase |

These findings suggest that this compound could have therapeutic implications for conditions characterized by excessive neuronal excitability.

Case Studies and Clinical Implications

While most studies have been conducted in animal models, the implications for human therapy are promising. The rapid onset of antidepressant-like effects may position this compound as a candidate for treating acute depressive episodes or treatment-resistant depression. However, further clinical trials are necessary to evaluate its safety, efficacy, and potential side effects in humans.

常见问题

Q. What experimental design considerations are critical for studying NVP-AAM077’s effects on synaptic plasticity?

this compound’s impact on long-term potentiation (LTP) depends on concentration and induction protocols. For example, tetanus-induced LTP in hippocampal slices is blocked at high concentrations (e.g., 0.5–5 µM) due to reduced NMDAR-mediated calcium influx, whereas theta-burst protocols at lower concentrations (10 nM) may preserve LTP . Researchers should validate antagonist selectivity using complementary approaches (e.g., genetic knockdown) and include washout phases to assess recovery of synaptic transmission .

Q. How does this compound dose selection influence fear conditioning outcomes in rodent models?

this compound exhibits U-shaped dose-response curves in amygdala-dependent fear conditioning. For instance, 0.075 µg/amygdala disrupts fear acquisition (50% reduction in startle response), while higher doses (0.25–0.75 µg) impair both acquisition and expression, suggesting dual effects on plasticity and neural transmission . Methodologically, staggered dosing (pretraining vs. pretest) and behavioral controls (e.g., baseline startle measurements) are essential to isolate learning-specific effects .

Q. What in vitro models demonstrate this compound’s efficacy in suppressing cortical spreading depolarization (SD)?

In retinal SD models, this compound reduces SD magnitude (31.5% of baseline) and propagation rate (52.5%) at 0.3 mmol·L⁻¹, with partial recovery post-washout (79–91% of initial values) . Experimental protocols should include repeated SD elicitation trials and paired t-tests to confirm reversibility.

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on GluN2A’s role in LTP when using this compound?

Discrepancies arise from this compound’s modest selectivity (5–10× for GluN2A over GluN2B) and concentration-dependent off-target effects. For example, 10 nM this compound spares GluN2B but 5 µM blocks both subunits, confounding LTP interpretations . Advanced studies should pair pharmacological inhibition with GluN2A knockout models or use selective positive modulators (e.g., GNE-0723) to isolate subunit-specific contributions .

Q. What strategies mitigate confounding effects of chronic this compound administration on NMDA receptor composition?

Chronic NR2A blockade upregulates NR2B-mediated currents in GABAergic interneurons, altering synaptic properties (e.g., increased decay time constants). To dissect these changes, combine this compound with NR2B antagonists (e.g., ifenprodil) and analyze paired-pulse ratios or coefficient of variation (CV) to distinguish presynaptic vs. postsynaptic effects .

Q. How does this compound interact with metabotropic glutamate receptor (mGluR) agonists in modulating translation machinery?

Co-application with DHPG (an mGluR1/5 agonist) exacerbates phosphorylation of translation-related proteins (e.g., eEF2), suggesting synergistic dysregulation. Experimental designs should include Western blot quantification of phospho-proteins and controls for off-target kinase activation .

Methodological Tables

Key Recommendations

- Concentration Calibration : Use ≤10 nM for GluN2A-specific studies to minimize GluN2B cross-inhibition .

- Behavioral Controls : Include vehicle-infused cohorts and counterbalance dosing schedules to control for injection stress .

- Data Interpretation : Cross-validate pharmacological results with subunit-selective genetic models to address selectivity limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。